

# Spectroscopic Profile of N-Boc-2-bromo-1-propanamine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Boc-2-bromo-1-propanamine*

Cat. No.: *B111395*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-2-bromo-1-propanamine**, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for compound verification and reaction monitoring.

## Spectroscopic Data Summary

The empirical formula for **N-Boc-2-bromo-1-propanamine** is  $C_8H_{16}BrNO_2$ . The molecular weight is 238.12 g/mol .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H-NMR: The proton NMR spectrum of **N-Boc-2-bromo-1-propanamine** in deuterated chloroform (CDCl<sub>3</sub>) exhibits characteristic signals corresponding to the protons in the molecule. A PhD thesis from the University of Parma reports the following <sup>1</sup>H-NMR data (400 MHz, CDCl<sub>3</sub>): δ 5.03 (bs, 1H), 4.19 (m, 1H), 3.53 (m, 1H), 3.31 (m, 1H), 1.67 (d, J = 4 Hz, 3H), 1.25 (s, 9H).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
5.03	Broad Singlet	1H	NH
4.19	Multiplet	1H	CH-Br
3.53	Multiplet	1H	CH <sub>2</sub> -N (diastereotopic)
3.31	Multiplet	1H	CH <sub>2</sub> -N (diastereotopic)
1.67	Doublet	3H	CH <sub>3</sub>
1.25	Singlet	9H	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)

<sup>13</sup>C-NMR: While a specific experimental spectrum for **N-Boc-2-bromo-1-propanamine** was not found in the available literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds. A publication by Hancock et al. (2013) mentions the recording of <sup>13</sup>C-NMR spectra for compounds synthesized in a similar manner, suggesting such data exists.

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
~155	C=O (Boc)
~80	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~50-60	CH-Br
~45-55	CH <sub>2</sub> -N
~28	C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~20-25	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **N-Boc-2-bromo-1-propanamine** is not readily available in public databases. However, the characteristic absorption bands can be predicted based on the

functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~3350	N-H	Stretching
~2975, 2930, 2870	C-H (alkane)	Stretching
~1680	C=O (carbamate)	Stretching
~1520	N-H	Bending
~1160	C-O (carbamate)	Stretching
~600-700	C-Br	Stretching

## Mass Spectrometry (MS)

While a specific mass spectrum for **N-Boc-2-bromo-1-propanamine** was not found, the expected fragmentation pattern can be deduced. The mass spectrum would likely show the molecular ion peak  $[M]^+$  and a characteristic  $[M+2]^+$  peak of similar intensity due to the presence of the bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br). Common fragments would include the loss of the Boc group, the bromine atom, and various alkyl fragments. A publication by Hancock et al. (2013) indicates that mass spectra were obtained via Electrospray Ionization Time-of-Flight (ESI-TOF).

Expected m/z values:

- $[M]^+$ : 237/239
- $[M - C_4H_8]^+$  (loss of isobutylene from Boc): 181/183
- $[M - Boc]^+$ : 137/139
- $[M - Br]^+$ : 158
- $[C_4H_9]^+$  (tert-butyl cation): 57

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

## Synthesis of N-Boc-2-bromo-1-propanamine

A common method for the synthesis of N-Boc protected bromoalkanes involves the reaction of the corresponding bromoalkylamine hydrobromide with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) in the presence of a base.

Materials:

- 2-Bromo-1-propanamine hydrobromide
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Suspend 2-bromo-1-propanamine hydrobromide in the chosen organic solvent.
- Add the base (e.g., triethylamine) and stir the mixture at room temperature.
- Add di-tert-butyl dicarbonate to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **N-Boc-2-bromo-1-propanamine** in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer. For  $^1\text{H}$  NMR, a standard pulse program is used. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse program is typically employed.

## IR Spectroscopy

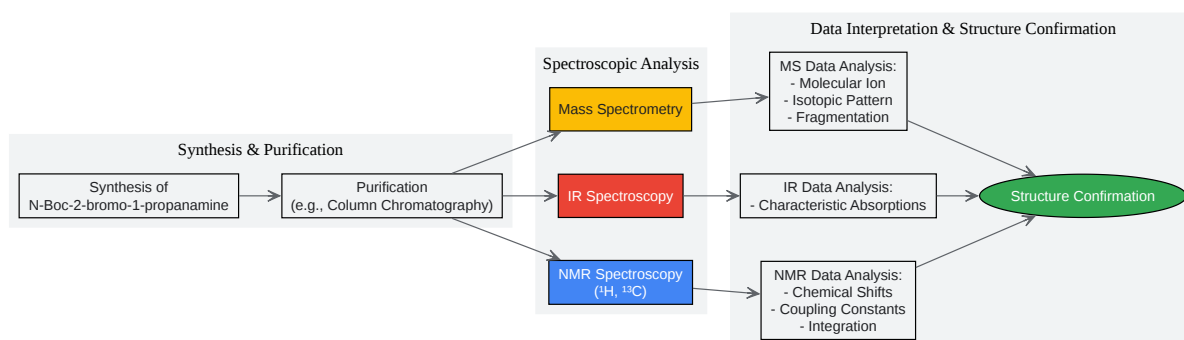
- Sample Preparation: A small amount of the neat compound is placed on the diamond crystal of an ATR-FTIR spectrometer.
- Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in positive ion mode.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of **N-Boc-2-bromo-1-propanamine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **N-Boc-2-bromo-1-propanamine**.

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